molecular formula C10H8FN3O2 B4982381 [1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid

[1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid

Cat. No. B4982381
M. Wt: 221.19 g/mol
InChI Key: HRZKKRRUVVLDLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid, commonly known as FTA, is a chemical compound that has gained significant attention in scientific research in recent years. FTA is a member of the triazole family, which is known for its diverse biological activities. FTA has been found to exhibit promising properties that make it an attractive candidate for various applications in the field of medicinal chemistry and drug discovery.

Scientific Research Applications

Agonist Activities

  • Dual PPARalpha/delta Agonist Effects : A study on 1,4-disubstituted 1,2,3-triazoles, similar in structure to [1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid, found that certain compounds exhibited potent agonist activities for both PPARalpha and PPARdelta. These triazoles can be categorized as dual PPAR agonists, highlighting their potential in therapeutic applications (Ciocoiu et al., 2010).

Synthesis and Properties

  • Synthesis and Structural Characterization : Research focused on the synthesis of isostructural compounds with the [1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid framework demonstrated their potential for structural characterization studies. The study provided insights into the conformation and planarity of these molecules, which is crucial for understanding their chemical properties (Kariuki et al., 2021).

Antimicrobial Activity

  • Antimicrobial Activity : A derivative of [1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid showed significant antimicrobial activity, comparable to standard drugs like ampicillin and vancomycin. This highlights the potential use of such compounds in developing new antimicrobial agents (Kariuki et al., 2022).

Biological and Cheminformatics Studies

  • Inhibitory Activity against Mushroom Tyrosinase : In a study involving triazole-based compounds, a derivative exhibited notable inhibitory activity against tyrosinase, an enzyme involved in melanogenesis. This suggests its potential application in developing drugs for conditions related to melanin production (Hassan et al., 2022).

properties

IUPAC Name

2-[3-(4-fluorophenyl)triazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c11-7-1-3-8(4-2-7)14-9(5-10(15)16)6-12-13-14/h1-4,6H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZKKRRUVVLDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CN=N2)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid
Reactant of Route 2
[1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid
Reactant of Route 3
[1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid
Reactant of Route 4
[1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
[1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid
Reactant of Route 6
[1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid

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